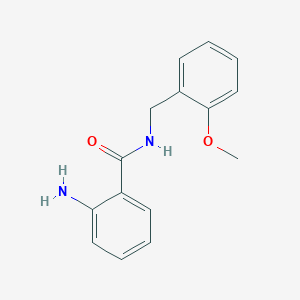

2-amino-N-(2-methoxybenzyl)benzamide

Description

Properties

IUPAC Name |

2-amino-N-[(2-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-9-5-2-6-11(14)10-17-15(18)12-7-3-4-8-13(12)16/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNORHPAWLVESS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxybenzyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methoxybenzyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-amino-N-(2-methoxybenzyl)benzamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal strains : Candida albicans, Aspergillus fumigatus

One study reported that certain derivatives demonstrated antifungal activity superior to standard treatments like Clotrimazole, highlighting their potential as new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have been evaluated through in vitro assays against various cancer cell lines. Notable findings include:

- Cytotoxicity Against Cancer Cells : The compound showed promising results against cell lines such as A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly affected the anticancer activity, suggesting that specific substituents can enhance efficacy .

Comparative Analysis of Related Compounds

A comparative analysis of structural analogs reveals variations in biological activity based on substituent groups. The following table summarizes the activities of selected derivatives:

| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Excellent | High |

| 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide | High | Moderate | Moderate |

| 2-amino-N-(4-fluorophenyl)benzamide | Low | Moderate | High |

Case Studies

-

Antimicrobial Efficacy Study :

- A series of derivatives were synthesized and tested against various pathogens. The study found that specific modifications led to enhanced activity against resistant strains of bacteria and fungi, showcasing the potential for developing new antibiotics.

-

Anticancer Evaluation :

- In a study involving multiple cancer cell lines, certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating a promising avenue for further research into cancer treatment options.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Physicochemical Properties

Key differences in melting points, spectral data, and substituent effects are summarized in Table 1.

Table 1: Comparison of Physicochemical Properties

Key Observations :

- Substituent Effects on Melting Points: Methoxy groups generally reduce melting points compared to halogens or bulky substituents. For example, 2-amino-N-(4-methoxyphenyl)benzamide (121°C) has a lower melting point than 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide (217°C), where increased methoxy groups enhance crystallinity .

- Spectral Signatures: The 2-aminobenzoyl core consistently shows a carbonyl peak near δ 165–168 ppm in 13C-NMR and N-H stretches in IR (e.g., 3320 cm⁻¹ in compound 6) .

Biological Activity

2-amino-N-(2-methoxybenzyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₄N₂O

- Molecular Weight : Approximately 242.27 g/mol

- Structure : The compound features a benzamide core with an amino group and a methoxybenzyl substituent, which enhances its solubility and stability.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with an appropriate benzoyl chloride or benzoic acid derivative under controlled conditions. Various methods, including microwave-assisted synthesis and conventional heating, have been employed to optimize yields and purity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through the inhibition of key molecular targets:

- Bcr-Abl Inhibition : The compound effectively inhibits Bcr-Abl, a fusion protein associated with chronic myeloid leukemia (CML), leading to reduced cell proliferation in leukemia cell lines.

- Histone Deacetylase (HDAC) Inhibition : It also acts as an HDAC inhibitor, which is crucial for cancer therapy as it can alter gene expression profiles associated with tumor growth.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Significant cytotoxicity observed |

| SUIT-2 (Pancreatic) | 10.0 | Moderate cytotoxicity |

| HT-29 (Colon) | >30 | Low activity |

These results suggest that derivatives of this compound may serve as promising candidates for further development as anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains:

- Antibacterial Activity : In vitro tests revealed significant inhibition against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) indicating potential therapeutic applications in treating infections.

- Antifungal Activity : Some derivatives displayed potent antifungal activity against pathogens such as Aspergillus fumigatus, outperforming standard antifungal agents like clotrimazole .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzyme Activity : The compound binds to specific enzymes involved in cancer progression and microbial resistance, altering their activity.

- Modulation of Gene Expression : By inhibiting HDACs, the compound can lead to changes in histone acetylation status, thereby influencing gene expression related to cell cycle regulation and apoptosis.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Feature | Biological Activity |

|---|---|---|

| 2-amino-N-(2-hydroxybenzyl)benzamide | Hydroxy group instead of methoxy | Moderate anticancer activity |

| 2-amino-N-(2-chlorobenzyl)benzamide | Chlorine substituent | Lower efficacy than methoxy variant |

| 2-amino-N-(2-fluorobenzyl)benzamide | Fluorine substituent | Similar activity profile |

The presence of the methoxy group in this compound enhances its solubility and stability compared to other derivatives, contributing to its superior biological activity.

Q & A

Q. Basic Research Focus

- 1H-NMR : The methoxy group (–OCH3) appears as a singlet at δ ~3.8 ppm, while the aromatic protons show splitting patterns indicative of substitution (e.g., para-substitution in the benzyl group causes distinct doublets) .

- 13C-NMR : Carbonyl (C=O) resonances at ~165–170 ppm confirm amide formation. Methoxy carbons appear at ~55–60 ppm .

- IR : Strong absorption bands at ~3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (amide C=O) validate the core structure .

- MS : Molecular ion peaks (e.g., m/z 270 for C15H15N2O2) and fragmentation patterns (e.g., loss of –OCH3 or –NH2 groups) aid in confirming molecular weight and substituents .

What strategies are effective for analyzing structure-activity relationships (SAR) in 2-aminobenzamide derivatives?

Advanced Research Focus

SAR studies typically involve systematic modifications:

- Substituent variation : Replacing the methoxy group with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., NO2) alters electronic properties and bioactivity. For example, chloro-substituted derivatives show enhanced antimicrobial activity .

- Scaffold hybridization : Introducing heterocyclic moieties (e.g., thiazole, benzimidazole) can improve binding affinity to biological targets .

- Pharmacophore modeling : Computational tools (e.g., molecular docking) identify critical interactions, such as hydrogen bonding between the amide group and enzyme active sites .

How can crystallographic data resolve discrepancies in reported molecular conformations?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides definitive bond angles and torsion angles. For example:

- The dihedral angle between the benzamide and methoxybenzyl rings determines planarity, influencing π-π stacking in solid-state structures .

- Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize specific conformers, which may correlate with solubility or stability .

Contradictions in literature data can arise from polymorphism or solvent-dependent crystallization. Rietveld refinement helps distinguish between polymorphs .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability .

- ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. For example, the methoxy group may reduce metabolic clearance compared to hydroxyl analogs .

- Molecular dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) to estimate bioavailability .

How do analytical challenges (e.g., impurity profiling) impact reproducibility in bioactivity studies?

Q. Advanced Research Focus

- HPLC-MS : Detect trace impurities (e.g., unreacted 2-methoxybenzylamine) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- TLC monitoring : Optimize mobile phases (e.g., ethyl acetate/hexane, 3:7) to resolve starting materials and byproducts during synthesis .

- Stability studies : Accelerated degradation under heat/light reveals hydrolytic susceptibility of the amide bond, necessitating storage at –20°C .

What in vitro assays are validated for evaluating the antimicrobial potential of this compound?

Q. Basic Research Focus

- MIC assays : Broth microdilution (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects by measuring CFU/mL over 24 hours .

- Biofilm inhibition : Crystal violet staining quantifies disruption of P. aeruginosa biofilms .

How can researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Off-target screening : Use kinase profiling panels to identify unintended interactions, which may explain variability in cytotoxicity .

- Meta-analysis : Compare data across studies with standardized protocols (e.g., MTT assay vs. resazurin) to isolate methodological biases .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Waste disposal : Segregate organic waste (e.g., ethanol recrystallization solvents) for incineration .

How can researchers leverage high-throughput screening (HTS) to identify novel biological targets?

Q. Advanced Research Focus

- Fragment-based screening : Co-crystallize the compound with protein libraries (e.g., kinase or GPCR panels) to identify binding partners .

- Phenotypic screening : Use CRISPR-Cas9 gene-edited cell lines to link activity to specific pathways (e.g., apoptosis or DNA repair) .

- Chemoproteomics : Employ activity-based protein profiling (ABPP) to map target engagement in complex proteomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.